3-[4-(dimethylsulfamoyl)phenyl]-N-[2-(morpholin-4-yl)ethyl]propanamide
Overview
Description
3-[4-(dimethylsulfamoyl)phenyl]-N-[2-(morpholin-4-yl)ethyl]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(dimethylsulfamoyl)phenyl]-N-[2-(morpholin-4-yl)ethyl]propanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes:
Formation of the Sulfonamide Intermediate: The reaction of 4-aminobenzenesulfonamide with dimethyl sulfate in the presence of a base such as sodium hydroxide yields 4-(dimethylsulfamoyl)aniline.
Coupling with Propanoic Acid Derivative: The intermediate is then coupled with a propanoic acid derivative, such as 3-bromopropanoic acid, using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired propanamide structure.
Introduction of the Morpholine Ring: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction, where the propanamide intermediate reacts with morpholine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(dimethylsulfamoyl)phenyl]-N-[2-(morpholin-4-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring, where halogenated reagents can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenated reagents (e.g., bromoethane), bases (e.g., sodium hydroxide)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated derivatives
Scientific Research Applications
3-[4-(dimethylsulfamoyl)phenyl]-N-[2-(morpholin-4-yl)ethyl]propanamide has been explored for various scientific research applications:
Medicinal Chemistry: The compound’s sulfonamide group is known for its antibacterial properties, making it a potential candidate for developing new antibiotics.
Biology: It can be used as a probe to study enzyme inhibition, particularly those enzymes involved in sulfonamide metabolism.
Industrial Applications: The compound’s unique structure allows it to be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[4-(dimethylsulfamoyl)phenyl]-N-[2-(morpholin-4-yl)ethyl]propanamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. The morpholine ring can enhance the compound’s binding affinity to its target, increasing its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: A sulfonamide antibiotic with a similar sulfonamide group but different side chains.
Morpholine Derivatives: Compounds containing the morpholine ring, used in various pharmaceutical applications.
Uniqueness
3-[4-(dimethylsulfamoyl)phenyl]-N-[2-(morpholin-4-yl)ethyl]propanamide is unique due to its combination of a sulfonamide group and a morpholine ring, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in medicinal chemistry and industrial processes, setting it apart from other similar compounds.
Properties
IUPAC Name |
3-[4-(dimethylsulfamoyl)phenyl]-N-(2-morpholin-4-ylethyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4S/c1-19(2)25(22,23)16-6-3-15(4-7-16)5-8-17(21)18-9-10-20-11-13-24-14-12-20/h3-4,6-7H,5,8-14H2,1-2H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTVRNYGBWFUMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCCN2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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